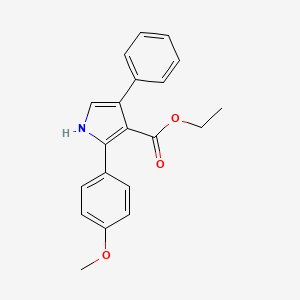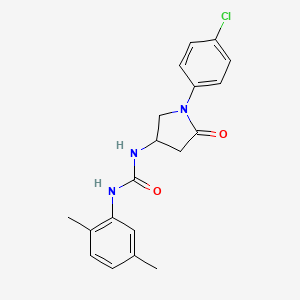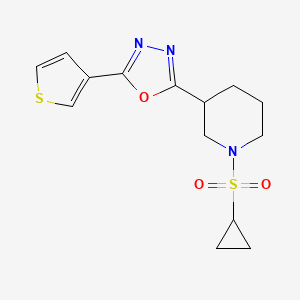
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MMPP is a pyrrole derivative that has been synthesized using various methods and has shown promising results in various preclinical studies.
作用机制
The exact mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of inflammatory markers, including COX-2 and iNOS. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is also soluble in various solvents, making it easy to administer to animals. However, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has some limitations for lab experiments, including its poor water solubility and limited bioavailability.
未来方向
There are several future directions for Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate research. One area of research is to investigate the potential therapeutic effects of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate in other disease models, such as neurodegenerative diseases and cardiovascular diseases. Another area of research is to optimize the synthesis method of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate to improve its bioavailability and water solubility. Furthermore, the mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is a chemical compound that has shown potential therapeutic properties in various preclinical studies. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been synthesized using various methods and has demonstrated anti-inflammatory, anti-cancer, and anti-diabetic effects. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has some limitations for lab experiments, including its poor water solubility and limited bioavailability. There are several future directions for Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate research, including investigating its potential therapeutic effects in other disease models and optimizing its synthesis method.
合成方法
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been synthesized using various methods, including the Hantzsch reaction, Suzuki coupling, and the Ugi reaction. The Hantzsch reaction is the most commonly used method, which involves the condensation of ethyl acetoacetate, p-anisidine, and benzaldehyde in the presence of ammonium acetate and acetic acid. The product obtained is then purified using column chromatography to obtain pure Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate.
科学研究应用
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has shown potential therapeutic properties in various preclinical studies, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in various animal models of inflammation. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has also demonstrated anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-20(22)18-17(14-7-5-4-6-8-14)13-21-19(18)15-9-11-16(23-2)12-10-15/h4-13,21H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUNERZGHOBWQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)


![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)

